molecular formula C19H25NO2 B1670210 DE(isopropyl)desfesoterodine CAS No. 194482-42-3

DE(isopropyl)desfesoterodine

Cat. No.: B1670210
CAS No.: 194482-42-3
M. Wt: 299.4 g/mol
InChI Key: CCZYBOXFQXWQIF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DE(isopropyl)desfesoterodine is a biochemical compound known for its role as an antimuscarinic agent. It is a derivative of desfesoterodine, which is the active metabolite of fesoterodine. This compound is primarily used in the treatment of overactive bladder symptoms such as urinary incontinence, urgency, and frequency .

Scientific Research Applications

DE(isopropyl)desfesoterodine has several scientific research applications, including:

Future Directions

The efficacy of fixed doses of fesoterodine, the prodrug of desfesoterodine, was evaluated in two Phase 3 randomised, double-blind, placebo-controlled, 12-week studies . The results showed that fesoterodine treated patients had statistically significant mean reductions in the number of micturitions per 24 hours and in the number of urge incontinence episodes per 24 hours at the end of treatment compared to placebo . This suggests that DE(isopropyl)desfesoterodine, as the active metabolite of fesoterodine, may have potential therapeutic applications in the treatment of urinary frequency or incontinence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DE(isopropyl)desfesoterodine involves several steps, starting from the precursor fesoterodine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: DE(isopropyl)desfesoterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: DE(isopropyl)desfesoterodine is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent and related compounds. These modifications result in improved pharmacokinetic properties and therapeutic outcomes .

Properties

IUPAC Name

4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-42-3
Record name DE(isopropyl)desfesoterodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(ISOPROPYL)DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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